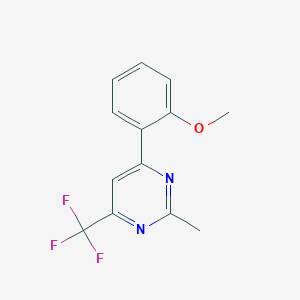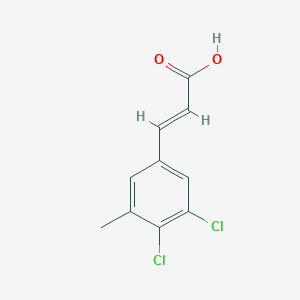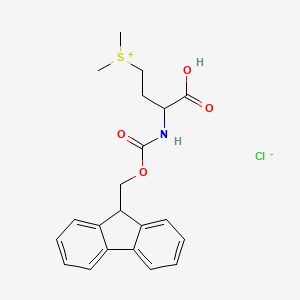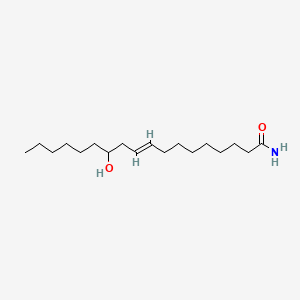
6-(2-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a compound belonging to the pyrimidine family, characterized by the presence of a trifluoromethyl group at the 4-position, a methoxyphenyl group at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-methyl-4-(trifluoromethyl)pyrimidine with 2-methoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .
化学反应分析
Types of Reactions
6-(2-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-(2-Hydroxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
6-(2-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: Used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
作用机制
The mechanism of action of 6-(2-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to hydrophobic pockets within proteins, while the methoxyphenyl group contributes to its overall stability and bioavailability . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function and affecting downstream signaling pathways .
相似化合物的比较
Similar Compounds
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: Known for its fungicidal activity.
2-Chloro-4-(trifluoromethyl)pyrimidine: Exhibits anti-inflammatory properties.
4,4,4-Trifluoromethylacetoacetate: Used as a precursor in the synthesis of various trifluoromethyl-containing compounds.
Uniqueness
6-(2-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential as a therapeutic agent by improving its pharmacokinetic profile and target specificity .
属性
分子式 |
C13H11F3N2O |
|---|---|
分子量 |
268.23 g/mol |
IUPAC 名称 |
4-(2-methoxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C13H11F3N2O/c1-8-17-10(7-12(18-8)13(14,15)16)9-5-3-4-6-11(9)19-2/h3-7H,1-2H3 |
InChI 键 |
GALLJFQHEZPGOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide](/img/structure/B13727947.png)






![N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13727990.png)
![8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)

![1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13728010.png)


